molecular formula C23H18N4O3S2 B4627580 4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide

4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide

Cat. No. B4627580
M. Wt: 462.5 g/mol
InChI Key: MKBJVLAHSIQGDT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been explored for their potential in medicinal chemistry and various biological activities. While direct studies on this specific compound are scarce, related compounds have been synthesized and evaluated for their biological properties, including anticancer, antimicrobial, and antiparasitic activities.

Synthesis Analysis

Synthesis of similar compounds often involves multiple steps, including the formation of intermediate structures, nitration, bromination, and final assembly through condensation reactions. Techniques such as aza-Wittig reactions, cyclization, and reduction have been utilized in the synthesis of related benzothieno[2,3-d]pyrimidin derivatives (Ding, Yang, & Zhu, 2003).

Scientific Research Applications

Synthesis Techniques

The synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation showcases a methodological application in chemical synthesis. This process involves reacting 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with various amines to yield carboxamide and benzamide derivatives, demonstrating a versatile approach to generating novel chemical entities for further research applications (Abdalha et al., 2011).

Antiparasitic Screening

Research on novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole rings has shown significant antitrichinellosis and antiprotozoal activities. This suggests potential applications in the development of new antiparasitic agents. The most active compounds in this study demonstrated efficacy against Trichinella spiralis and Lamblia muris, highlighting the therapeutic potential of related chemical structures in parasitology (Mavrova et al., 2010).

Antimycobacterial Activity

An ecofriendly synthesis route for 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives has been explored, assessed for in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential for related compounds to be developed as antitubercular agents, contributing to the fight against tuberculosis (Warekar et al., 2016).

Tumor Hypoxia Markers

The synthesis and evaluation of radioiodinated nitroimidazole analogues as tumor hypoxia markers represent another application in cancer research. These compounds have shown the ability to accumulate in hypoxic tumor cells, suggesting their utility in diagnosing and studying the hypoxic microenvironment of tumors, which is critical for understanding tumor progression and response to therapy (Li et al., 2005).

Electrophilic Substitutions

Studies on the electrophilic substitutions of benzothieno[3,2-d]pyrimidine and its derivatives have provided insights into the chemical reactivity of these compounds. Understanding these reactions can aid in the design of new molecules with potential applications in various fields of chemistry and pharmacology (Rault et al., 1980).

properties

IUPAC Name

4-nitro-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c28-21(14-9-11-15(12-10-14)27(29)30)26-17-6-2-4-8-19(17)32-23-20-16-5-1-3-7-18(16)31-22(20)24-13-25-23/h2,4,6,8-13H,1,3,5,7H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJVLAHSIQGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide
Reactant of Route 2
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4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide
Reactant of Route 3
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4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide
Reactant of Route 4
4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide
Reactant of Route 5
4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide

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